N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC16609861
Molecular Formula: C21H21N5O2
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N5O2 |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C21H21N5O2/c1-11-10-17-19(23-13(3)24-21(17)27-11)22-12(2)14-4-8-16(9-5-14)20-25-18(26-28-20)15-6-7-15/h4-5,8-10,12,15H,6-7H2,1-3H3,(H,22,23,24)/t12-/m0/s1 |
| Standard InChI Key | HKRGAACOQSQCIC-LBPRGKRZSA-N |
| Isomeric SMILES | CC1=CC2=C(N=C(N=C2O1)C)N[C@@H](C)C3=CC=C(C=C3)C4=NC(=NO4)C5CC5 |
| Canonical SMILES | CC1=CC2=C(N=C(N=C2O1)C)NC(C)C3=CC=C(C=C3)C4=NC(=NO4)C5CC5 |
Introduction
N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine is a complex organic compound featuring a unique structural combination of a furo[2,3-d]pyrimidine core with a cyclopropyl-substituted oxadiazole moiety. This compound is of interest due to its potential biological activity and chemical reactivity, primarily attributed to the presence of the 1,2,4-oxadiazole ring, which is known for its diverse pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine typically involves multiple steps, requiring careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity. Common reagents used in similar syntheses include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Biological Activity and Potential Applications
The biological activity of this compound is primarily linked to the oxadiazole moiety, which is known to modulate enzyme activities and interact with receptors. Compounds containing this structure have shown potential in various therapeutic areas, although the exact mechanisms of action are still under investigation.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine | Furo[2,3-d]pyrimidine core with cyclopropyl-substituted oxadiazole | Potential therapeutic applications due to oxadiazole moiety |
| 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | Cyclopropyl and oxadiazole moiety | Antimicrobial |
| Cyclopropyl-[4-(3-chloro phenyl)-tetrahydronaphthalen]-amine | Tetrahydronaphthalene core | Antidepressant |
| 4-(3-cyclopropylphenyl)-1H-pyrazole | Pyrazole ring structure | Anti-inflammatory |
Interaction Studies and Future Research Directions
Interaction studies of this compound focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary findings suggest that the oxadiazole ring enhances its interaction with proteins involved in disease pathways. Further studies using techniques like surface plasmon resonance or molecular docking simulations are necessary to elucidate these interactions comprehensively.
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